molecular formula C36H24O8 B14323791 4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid CAS No. 106917-27-5

4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid

Cat. No.: B14323791
CAS No.: 106917-27-5
M. Wt: 584.6 g/mol
InChI Key: JXUOXEUIODAUOR-UHFFFAOYSA-N
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Description

4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes two phenoxyphenoxy groups attached to a naphthalene core with carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2,6-dicarboxylic acid with phenoxyphenol derivatives under specific conditions to achieve the desired substitution on the naphthalene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The phenoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The naphthalene core provides a rigid structure that can interact with other molecules through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthalenedicarboxylic acid: A simpler compound with similar carboxylic acid functionalities but without the phenoxy groups.

    Polyethylene naphthalate (PEN): A polymer derived from naphthalenedicarboxylic acid, used in high-performance materials.

    Dimethyl 2,6-naphthalenedicarboxylate: An ester derivative used in polymer synthesis.

Uniqueness

4,8-Bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid is unique due to the presence of phenoxyphenoxy groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these groups with the naphthalene core provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

106917-27-5

Molecular Formula

C36H24O8

Molecular Weight

584.6 g/mol

IUPAC Name

4,8-bis(3-phenoxyphenoxy)naphthalene-2,6-dicarboxylic acid

InChI

InChI=1S/C36H24O8/c37-35(38)23-18-32-31(33(19-23)43-29-15-7-13-27(21-29)41-25-9-3-1-4-10-25)17-24(36(39)40)20-34(32)44-30-16-8-14-28(22-30)42-26-11-5-2-6-12-26/h1-22H,(H,37,38)(H,39,40)

InChI Key

JXUOXEUIODAUOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC4=C3C=C(C=C4OC5=CC=CC(=C5)OC6=CC=CC=C6)C(=O)O)C(=O)O

Origin of Product

United States

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